molecular formula C17H16BrN3O3S B11140989 methyl 2-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11140989
M. Wt: 422.3 g/mol
InChI Key: XVUBXCMPWLJJQY-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Indole Derivative: The synthesis begins with the bromination of indole to form 6-bromoindole. This step usually employs bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures.

    Acylation: The 6-bromoindole is then acylated with 3-bromopropanoyl chloride in the presence of a base such as triethylamine to form 3-(6-bromo-1H-indol-1-yl)propanoyl chloride.

    Thiazole Formation: The thiazole ring is synthesized separately by reacting 2-aminothiazole with methyl 2-bromoacetate under basic conditions.

    Coupling Reaction: The final step involves coupling the acylated indole derivative with the thiazole ester. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, methyl 2-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has shown promise in preliminary studies for its potential anti-cancer and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the creation of materials with tailored chemical and physical characteristics.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, while the thiazole ring can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Lacks the bromine atom, which may affect its biological activity and reactivity.

    Methyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and biological interactions.

Uniqueness

The presence of the bromine atom in methyl 2-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate enhances its reactivity and potential biological activity compared to its analogs. This unique feature allows for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

methyl 2-[3-(6-bromoindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16BrN3O3S/c1-10-15(16(23)24-2)20-17(25-10)19-14(22)6-8-21-7-5-11-3-4-12(18)9-13(11)21/h3-5,7,9H,6,8H2,1-2H3,(H,19,20,22)

InChI Key

XVUBXCMPWLJJQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Br)C(=O)OC

Origin of Product

United States

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